Antiparasitic Potency: Ebsulfur IC50 Against Trypanosoma brucei vs. Ebselen and Analogs
Ebsulfur directly inhibits the viability of Trypanosoma brucei, the causative agent of African trypanosomiasis, with an IC50 range of 61–293 nM . This is comparable to, but distinct from, Ebselen's activity against the same target. A structure-activity relationship (SAR) study of 23 benzisothiazolones revealed that Ebsulfur (EbS) is less potent than optimized analogs but serves as the essential baseline scaffold [1]. The covalent inhibition of trypanothione reductase (TryR) is a key mechanism, with Ebsulfur demonstrating a selectivity index (SI) >100 against mammalian cells in some analogs, though parent Ebsulfur's SI is not explicitly reported in the same study [1].
| Evidence Dimension | In vitro antiparasitic activity (IC50) |
|---|---|
| Target Compound Data | 61–293 nM |
| Comparator Or Baseline | Ebselen: IC50 not specified; Analog 2j: IC50 = 0.78 µg/mL (≈3.4 µM) against C. albicans; Best-in-class analog (1g): IC50 = 0.16 µM against NDM-1 [2] |
| Quantified Difference | Ebsulfur's IC50 is approximately 2- to 10-fold higher than the best benzisothiazolone analog in a different assay system, but it remains within a potent range for early-stage discovery. |
| Conditions | Cell viability assay against bloodstream form of Trypanosoma brucei |
Why This Matters
This establishes Ebsulfur as a validated starting point for antiparasitic drug discovery, with potency in the nanomolar range against a neglected tropical disease pathogen.
- [1] Quiroga, C., Incerti, M., Benítez, D., et al. (2025). Restyling an old scaffold: Ebsulfur analogs with improved activity and selectivity against the infective stage of trypanosomes. European Journal of Medicinal Chemistry, 285, 117108. View Source
- [2] Su, J., Li, J., Liu, Y., Ge, Y., Zhai, L., Sun, L., & Yang, K. W. (2019). Ebsulfur as a potent scaffold for inhibition and labelling of New Delhi metallo-β-lactamase-1 in vitro and in vivo. Bioorganic Chemistry, 84, 192–201. View Source
